molecular formula C14H10Cl2N2 B13673703 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13673703
M. Wt: 277.1 g/mol
InChI Key: JWZBLTKYXMDUFZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dichloroaniline with 2-bromo-1-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanone. This reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and reduce reaction times . This method involves the use of a microwave reactor to heat the reaction mixture, leading to higher yields and shorter reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-11(15)12(16)7-10/h2-8H,1H3

InChI Key

JWZBLTKYXMDUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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